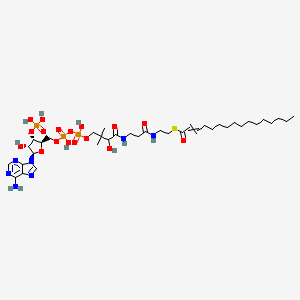

2-Hexadecenoyl-CoA

描述

(E)-hexadec-2-enoyl-CoA has been reported in Homo sapiens with data available.

属性

CAS 编号 |

4460-95-1 |

|---|---|

分子式 |

C37H64N7O17P3S |

分子量 |

1003.9 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hexadec-2-enethioate |

InChI |

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h16-17,24-26,30-32,36,47-48H,4-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b17-16+/t26-,30-,31-,32+,36-/m1/s1 |

InChI 键 |

JUPAQFRKPHPXLD-MSHHSVQMSA-N |

手性 SMILES |

CCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of trans-2-Hexadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Hexadecenoyl-Coenzyme A (CoA) is a critical intermediate in fatty acid metabolism, playing a key role in both fatty acid elongation and the degradation of sphingolipids. Its precise synthesis is essential for a variety of research applications, including the study of enzyme kinetics, the elucidation of metabolic pathways, and the development of novel therapeutics targeting lipid metabolism. This technical guide provides a comprehensive overview of the chemical synthesis of trans-2-hexadecenoyl-CoA, detailing the necessary experimental protocols, quantitative data, and relevant biochemical pathways.

Chemical Synthesis of trans-2-Hexadecenoyl-CoA: A Two-Step Approach

The chemical synthesis of trans-2-hexadecenoyl-CoA is typically achieved in a two-step process:

-

Synthesis of the precursor, trans-2-hexadecenoic acid.

-

Conversion of trans-2-hexadecenoic acid to its coenzyme A ester.

This approach allows for the controlled introduction of the trans-2 double bond followed by the attachment of the CoA moiety.

Step 1: Synthesis of trans-2-Hexadecenoic Acid

trans-2-Hexadecenoic acid can be synthesized from the commercially available starting material, palmitic acid. One established method involves the α-bromination of palmitoyl (B13399708) chloride followed by dehydrobromination.

Experimental Protocol:

-

Chlorination of Palmitic Acid: Palmitic acid is refluxed with an excess of thionyl chloride (SOCl₂) to produce palmitoyl chloride. The reaction is typically carried out in a fume hood with appropriate safety precautions.

-

α-Bromination: The resulting palmitoyl chloride is then subjected to α-bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS) with a catalytic amount of hydrogen bromide (HBr).

-

Dehydrobromination: The α-bromo palmitoyl chloride is then treated with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), to induce dehydrobromination, yielding trans-2-hexadecenoyl chloride.

-

Hydrolysis: Finally, the trans-2-hexadecenoyl chloride is carefully hydrolyzed to afford trans-2-hexadecenoic acid.

Quantitative Data:

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Palmitic Acid | Thionyl Chloride | None | 75 | 2 | >95 |

| 2 | Palmitoyl Chloride | N-Bromosuccinimide, HBr (cat.) | Dichloromethane | Reflux | 4 | ~80-90 |

| 3 | α-Bromo Palmitoyl Chloride | 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (B95107) | 0 to RT | 3 | ~70-80 |

| 4 | trans-2-Hexadecenoyl Chloride | Water/Tetrahydrofuran | Tetrahydrofuran | 0 to RT | 1 | >90 |

Characterization Data for trans-2-Hexadecenoic Acid:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.08 (dt, 1H, J=15.6, 7.0 Hz), 5.82 (dt, 1H, J=15.6, 1.6 Hz), 2.24 (q, 2H, J=7.4 Hz), 1.47 (m, 2H), 1.28 (br s, 20H), 0.88 (t, 3H, J=6.8 Hz).

-

¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 152.3, 121.2, 32.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 28.0, 22.7, 14.1.

-

Mass Spectrometry (ESI-MS): m/z 253.2 [M-H]⁻.

Step 2: Conversion of trans-2-Hexadecenoic Acid to trans-2-Hexadecenoyl-CoA

The conversion of the carboxylic acid to its CoA thioester can be achieved using several methods. The mixed anhydride (B1165640) method is a commonly employed and effective strategy.

Experimental Protocol (Mixed Anhydride Method):

-

Activation of the Carboxylic Acid: trans-2-Hexadecenoic acid is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF). The solution is cooled to 0°C, and a tertiary amine base (e.g., triethylamine) is added, followed by the dropwise addition of a chloroformate, typically isobutyl chloroformate. This reaction forms a mixed anhydride in situ.

-

Thioesterification with Coenzyme A: A solution of Coenzyme A (lithium salt) in water is prepared and cooled to 0°C. The freshly prepared mixed anhydride solution is then slowly added to the Coenzyme A solution with vigorous stirring. The pH of the reaction mixture is maintained between 7.5 and 8.0 by the addition of a dilute base (e.g., lithium hydroxide).

-

Purification: The resulting trans-2-hexadecenoyl-CoA is purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate). The product is detected by its UV absorbance at 260 nm (due to the adenine (B156593) moiety of CoA).

Quantitative Data:

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | trans-2-Hexadecenoic Acid | Triethylamine, Isobutyl Chloroformate | Anhydrous THF | 0 | 0.5 | In situ |

| 2 | Mixed Anhydride, Coenzyme A | Lithium Hydroxide (for pH adjustment) | THF/Water | 0 | 2 | ~50-70 |

Characterization Data for trans-2-Hexadecenoyl-CoA:

-

¹H NMR (D₂O, 500 MHz): Characteristic signals for the trans double bond protons are expected around δ 6.8-7.2 and 5.9-6.3. Signals corresponding to the CoA moiety will also be present, including those for the adenine proton (δ ~8.5), ribose protons (δ ~4.0-6.0), and pantetheine (B1680023) protons.

-

Mass Spectrometry (ESI-MS): The expected molecular ion [M-H]⁻ would be approximately m/z 1004.4. Key fragmentation ions would include those corresponding to the loss of the acyl chain and fragments of the CoA molecule.

Experimental Workflow and Signaling Pathways

Experimental Workflow for Chemical Synthesis

The overall workflow for the chemical synthesis of trans-2-hexadecenoyl-CoA can be visualized as a two-stage process, starting from palmitic acid and culminating in the purified CoA ester.

Caption: Chemical synthesis workflow for trans-2-hexadecenoyl-CoA.

Involvement in Metabolic Pathways

trans-2-Hexadecenoyl-CoA is a key intermediate in two major metabolic pathways: fatty acid elongation and sphingolipid degradation.

Fatty Acid Elongation Pathway:

In the endoplasmic reticulum, long-chain fatty acids are synthesized through a cycle of four enzymatic reactions. trans-2-Hexadecenoyl-CoA is the substrate for the final reductive step in one of the elongation cycles.

Caption: Fatty acid elongation cycle in the endoplasmic reticulum.

Sphingolipid Degradation Pathway:

Sphingolipids are degraded in a stepwise manner. The degradation of sphingosine-1-phosphate yields trans-2-hexadecenal, which is subsequently oxidized to trans-2-hexadecenoic acid and then converted to trans-2-hexadecenoyl-CoA. This intermediate is then reduced to palmitoyl-CoA, which can enter other metabolic pathways.

Caption: Sphingolipid degradation pathway leading to palmitoyl-CoA.

Conclusion

The chemical synthesis of trans-2-hexadecenoyl-CoA is a multi-step process that requires careful execution of organic reactions and purification techniques. This guide provides a detailed framework for its synthesis, including established protocols, expected quantitative outcomes, and the biochemical context of this important metabolite. The successful synthesis and purification of trans-2-hexadecenoyl-CoA will enable researchers to further investigate its roles in health and disease, paving the way for new discoveries and therapeutic interventions.

A Technical Guide to the Enzymatic Synthesis of 2-Hexadecenoyl-CoA for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 2-Hexadecenoyl-CoA, a crucial intermediate in fatty acid metabolism. The information presented herein is intended to equip researchers with the necessary knowledge to produce this key metabolite for in-depth metabolic studies, drug discovery, and diagnostics development. This document details the enzymatic reaction, offers a preparative synthesis protocol, outlines methods for purification and quantification, and explores its metabolic significance.

Introduction

This compound is a mono-unsaturated long-chain acyl-coenzyme A that plays a pivotal role as an intermediate in both mitochondrial fatty acid β-oxidation and microsomal fatty acid elongation. Its availability is critical for studying the kinetics and regulation of enzymes involved in these pathways, as well as for investigating metabolic dysregulation in various diseases. While chemical synthesis is possible, enzymatic synthesis offers a highly specific and efficient method to produce the biologically relevant trans-isomer.

The primary enzymatic route to this compound is through the dehydrogenation of palmitoyl-CoA (C16:0-CoA), a reaction catalyzed by Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD). This FAD-dependent enzyme introduces a double bond between the α and β carbons of the fatty acyl chain.

Enzymatic Synthesis of this compound

The synthesis of this compound is predicated on the catalytic activity of VLCAD. This enzyme is the first in the mitochondrial β-oxidation spiral for long-chain fatty acids.[1]

Reaction Principle

VLCAD catalyzes the following reaction:

Palmitoyl-CoA + FAD → trans-2-Hexadecenoyl-CoA + FADH₂

For preparative synthesis, an electron acceptor is required to regenerate FAD and drive the reaction towards product formation. While the natural electron acceptor is Electron Transfer Flavoprotein (ETF), artificial electron acceptors like ferrocenium (B1229745) hexafluorophosphate (B91526) can be used in in vitro synthesis.[2]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and quantification of this compound.

Preparative Enzymatic Synthesis of this compound

This protocol is adapted from established VLCAD activity assays and general chemoenzymatic synthesis methods for acyl-CoAs.[2][3][4]

Materials:

-

Recombinant Human Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

-

Palmitoyl-CoA

-

Flavin Adenine Dinucleotide (FAD)

-

Ferrocenium hexafluorophosphate

-

Potassium Phosphate Buffer (100 mM, pH 7.5)

-

Standard laboratory equipment (incubator, centrifuge, etc.)

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as outlined in the table below. It is recommended to prepare a master mix of the buffer, FAD, and ferrocenium hexafluorophosphate.

-

Enzyme Addition: Add the VLCAD enzyme to the reaction mixture.

-

Substrate Initiation: Initiate the reaction by adding Palmitoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time should be determined by monitoring product formation via HPLC.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying the mixture with a final concentration of 1% trifluoroacetic acid (TFA).

-

Enzyme Removal: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme.

-

Supernatant Collection: Carefully collect the supernatant, which contains the synthesized this compound, for purification.

| Component | Stock Concentration | Volume (µL) for 1 mL Reaction | Final Concentration |

| Potassium Phosphate Buffer (pH 7.5) | 1 M | 100 | 100 mM |

| Palmitoyl-CoA | 10 mM | 20 | 200 µM |

| FAD | 10 mM | 1 | 10 µM |

| Ferrocenium hexafluorophosphate | 100 mM | 30 | 3 mM |

| Recombinant VLCAD | 1 mg/mL | 10-50 | 10-50 µg/mL |

| Deionized Water | - | Up to 1000 | - |

Purification of this compound by Solid-Phase Extraction (SPE)

This protocol is based on established methods for the purification of long-chain acyl-CoAs from biological matrices.[5][6][7][8]

Materials:

-

2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE cartridges

-

Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[8]

-

Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[8]

-

Vacuum manifold (optional)

Protocol:

-

Column Conditioning: Condition the SPE cartridge by passing 2 mL of the Wash Solution through it.

-

Sample Loading: Load the supernatant from the synthesis reaction onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2 mL of the Wash Solution to remove salts and other impurities.

-

Elution: Elute the this compound with 1.5 mL of the Elution Solution into a clean collection tube.

-

Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the purified this compound in a suitable buffer for storage or downstream applications.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration and purity of the synthesized this compound can be determined by reverse-phase HPLC with UV detection at 260 nm.[3][5]

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 75 mM Potassium Phosphate buffer (pH 4.9)[5]

-

Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[5]

-

Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Quantification: Compare the peak area of the synthesized product to a standard curve of a commercially available, structurally similar long-chain acyl-CoA.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the enzymatic synthesis and metabolic context of this compound.

Table 1: VLCAD Specific Activity

| Enzyme Source | Substrate | Specific Activity (nmol/min/mg protein) | Reference |

| Human Lymphocytes (Normal) | Palmitoyl-CoA | 1.35 - 2.95 | [9] |

| Human Lymphocytes (VLCAD Carrier) | Palmitoyl-CoA | 1.03 - 1.49 | [9] |

| Human Lymphocytes (VLCAD Deficient) | Palmitoyl-CoA | 0.25 - 0.86 | [9] |

Table 2: Purification Recovery

| Acyl-CoA | SPE Sorbent | Average Recovery (%) | Reference |

| Palmitoyl-CoA | 2-(2-pyridyl)ethyl | 85-90% | [8] |

| Oleoyl-CoA | 2-(2-pyridyl)ethyl | 85-90% | [8] |

| Palmitoyl-CoA | Oligonucleotide | 70-80% | [8] |

Table 3: Kinetic Parameters of Related Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| Enoyl-CoA Hydratase I (Mycobacterium smegmatis) | Hexadecenoyl-CoA | 105 | 154 | [10] |

| Enoyl-CoA Hydratase I (Mycobacterium smegmatis) | Crotonyl-CoA | 82 | 2488 | [10] |

| Rat Mitochondrial 2-enoyl-CoA hydratase-1 | Crotonyl-CoA | Unchanged in mutants | kcat decreased ~2000-fold in mutants | [11] |

Metabolic Significance and Pathways

This compound is a key intermediate at the crossroads of fatty acid catabolism and anabolism.

Fatty Acid β-Oxidation

In the mitochondria, this compound is the product of the first step of β-oxidation of palmitoyl-CoA, catalyzed by VLCAD. It is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyhexadecanoyl-CoA. This pathway is a major source of acetyl-CoA for the citric acid cycle and the production of ATP.[1]

Fatty Acid Elongation

In the endoplasmic reticulum, the reverse reaction, the reduction of this compound to palmitoyl-CoA, is catalyzed by trans-2-enoyl-CoA reductase as the final step in the fatty acid elongation cycle.[12][13] This pathway is essential for the synthesis of very-long-chain fatty acids, which are critical components of cellular membranes and signaling molecules.

Visualizations

Diagrams

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Caption: Metabolic fate of this compound in β-oxidation and fatty acid elongation.

References

- 1. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a new enzymatic diagnosis method for very-long-chain Acyl-CoA dehydrogenase deficiency by detecting this compound production and its application in tandem mass spectrometry-based selective screening and newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]

- 10. researchgate.net [researchgate.net]

- 11. Mutagenic and enzymological studies of the hydratase and isomerase activities of 2-enoyl-CoA hydratase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]

A Technical Guide to the Role of 2-Hexadecenoyl-CoA in the Microsomal Fatty Acid Elongation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of very-long-chain fatty acids (VLCFAs) is a critical metabolic process, essential for the production of vital cellular components such as sphingolipids and glycerolipids. This process occurs primarily in the endoplasmic reticulum via a four-step enzymatic cycle known as the microsomal fatty acid elongation pathway. This technical guide provides an in-depth examination of a pivotal intermediate in this pathway, trans-2-Hexadecenoyl-CoA, and the enzyme that catalyzes its conversion, trans-2-enoyl-CoA reductase (TECR). We will detail the biochemical context of this reaction, present key quantitative kinetic data, and provide comprehensive experimental protocols for the analysis of this pathway, empowering researchers in lipid metabolism and drug discovery.

The Microsomal Fatty Acid Elongation Cycle

The elongation of fatty acids in the endoplasmic reticulum (microsomes) is the primary mechanism by which cells extend fatty acid chains beyond the C16 length of palmitate, the main product of de novo fatty acid synthesis.[1][2] This iterative cycle adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. The process consists of four sequential reactions catalyzed by a membrane-bound enzyme complex.[1][3]

The four core reactions are:

-

Condensation: A 3-ketoacyl-CoA synthase (one of the ELOVL family of enzymes) catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2.[1]

-

First Reduction: The 3-ketoacyl-CoA intermediate is reduced by a 3-ketoacyl-CoA reductase (KAR) to a 3-hydroxyacyl-CoA, utilizing NADPH as the reducing agent.[1][3]

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to create a double bond, forming a trans-2-enoyl-CoA intermediate.[1]

-

Second Reduction: The trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TECR) to a saturated, elongated acyl-CoA, also using NADPH.[1][4] This newly formed acyl-CoA can then serve as a primer for another round of elongation.

The intermediate, trans-2-Hexadecenoyl-CoA, is the specific C16 trans-2-enoyl-CoA that is formed after the dehydration of 3-hydroxypalmitoyl-CoA and serves as the direct substrate for the final reduction step to produce stearoyl-CoA (C18:0-CoA) in the next elongation cycle, or more directly, is reduced to palmitoyl-CoA in other metabolic contexts.

Caption: The four-step cycle of microsomal fatty acid elongation.

The Central Role of trans-2-Enoyl-CoA Reductase (TECR)

Trans-2-enoyl-CoA reductase (TECR), encoded by the TECR gene, is a multi-pass protein of the endoplasmic reticulum membrane.[4][5] It belongs to the steroid 5-alpha reductase family and is responsible for the final, rate-controlling step of the elongation cycle: the reduction of the trans-2,3 double bond.[4][5] In this capacity, it acts on a variety of trans-2-enoyl-CoA substrates of different chain lengths. The specific reduction of trans-2-Hexadecenoyl-CoA to Palmitoyl-CoA is a key reaction catalyzed by this enzyme.[6]

Notably, TECR has a dual function in lipid metabolism. In addition to its role in the synthesis of VLCFAs for sphingolipids, it is also a critical enzyme in the sphingosine-1-phosphate (S1P) metabolic pathway.[6][7] In this pathway, S1P is degraded to phosphoethanolamine and trans-2-hexadecenal, which is subsequently oxidized and activated to trans-2-Hexadecenoyl-CoA. TECR then catalyzes the reduction of this intermediate to palmitoyl-CoA, effectively converting the sphingosine (B13886) backbone into a fatty acid that can be incorporated into glycerophospholipids.[6][7]

Studies in rat liver microsomes have indicated the presence of at least two distinct trans-2-enoyl-CoA reductases: one specific for short-chain substrates and another for long-chain substrates, which is capable of acting on trans-2-Hexadecenoyl-CoA.[8] The long-chain reductase can utilize either NADH or NADPH as a cofactor, though a purified NADPH-specific reductase has been isolated and characterized.[8][9]

Quantitative Enzyme Kinetics

Understanding the kinetic parameters of TECR is crucial for modeling metabolic flux and for the development of specific inhibitors. A key study successfully solubilized and purified an NADPH-specific trans-2-enoyl-CoA reductase from rat liver microsomes, allowing for the determination of its Michaelis-Menten constants (Km) for various substrates.[9][10]

| Substrate | Km (µM) | Cofactor | Enzyme Source | Reference |

| trans-2-Hexadecenoyl-CoA | 1.0 | NADPH | Purified rat liver microsomes | [9][10] |

| trans-2-Hexenoyl-CoA | 0.5 | NADPH | Purified rat liver microsomes | [9][10] |

| Crotonyl-CoA (C4) | 20 | NADPH | Purified rat liver microsomes | [9][10] |

| NADPH | 10 | - | Purified rat liver microsomes | [9][10] |

| trans-2-Hexenoyl-CoA | 91 | NADH | Recombinant E. gracilis (mitochondrial) | [11][12] |

| Crotonyl-CoA (C4) | 68 | NADH | Recombinant E. gracilis (mitochondrial) | [11][12] |

Note: Data from E. gracilis represents a different, mitochondrial isoform and is included for comparative context.

Experimental Protocols

Protocol: Microsomal Fatty Acid Elongation Assay

This assay measures the overall activity of the fatty acid elongation cycle by quantifying the incorporation of radiolabeled two-carbon units from malonyl-CoA into a fatty acid pool.

Caption: Experimental workflow for a microsomal fatty acid elongation assay.

Methodology: [1]

-

Microsome Isolation: Homogenize fresh liver tissue in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and perform differential centrifugation to pellet the microsomal fraction. Resuspend the pellet in a buffer and determine protein concentration.

-

Reaction Mixture Preparation (per 100 µL reaction):

-

100 mM Potassium Phosphate Buffer, pH 7.2

-

1 mM NADPH

-

50 µM Fatty Acyl-CoA primer (e.g., Palmitoyl-CoA)

-

50 µM [14C]-Malonyl-CoA (specific activity ~50 mCi/mmol)

-

100-200 µg Microsomal Protein

-

-

Reaction Incubation:

-

Pre-warm all components to 37°C.

-

Initiate the reaction by adding the microsomal protein to the mixture.

-

Incubate at 37°C for 20 minutes with gentle shaking.

-

-

Saponification:

-

Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol.

-

Incubate at 65°C for 1 hour to hydrolyze the acyl-CoA thioester bonds to free fatty acids.

-

-

Extraction:

-

Cool samples to room temperature.

-

Acidify the mixture by adding 100 µL of 5 M HCl.

-

Extract the fatty acids by adding 750 µL of a hexane:acetic acid mixture (98:2 v/v) and vortexing vigorously for 1 minute.

-

Centrifuge at maximum speed for 5 minutes to separate the phases.

-

-

Quantification:

-

Transfer a known volume of the upper organic phase to a scintillation vial.

-

Allow the solvent to evaporate.

-

Add scintillation cocktail and quantify the incorporated 14C using a liquid scintillation counter.

-

-

Data Analysis:

-

Include a negative control reaction without NADPH to determine background radioactivity.

-

Express results as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.

-

Protocol: trans-2-Enoyl-CoA Reductase (TECR) Activity Assay

This is a spectrophotometric assay that directly measures the activity of TECR by monitoring the consumption of its cofactor, NADPH.

Methodology: [9]

-

Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Reaction Components:

-

100 µM NADPH

-

10 µM trans-2-Hexadecenoyl-CoA (substrate)

-

50-100 µg of microsomal protein or purified TECR

-

-

Assay Procedure:

-

Set a spectrophotometer to read absorbance at 340 nm and maintain the cuvette holder at 37°C.

-

In a 1 mL cuvette, combine the reaction buffer, NADPH, and the enzyme source.

-

Establish a stable baseline reading.

-

Initiate the reaction by adding the trans-2-Hexadecenoyl-CoA substrate and mix immediately by inversion.

-

Monitor the decrease in absorbance at 340 nm over 5 minutes, taking readings every 15-30 seconds.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M-1cm-1).

-

The rate (V) is calculated as: V (µmol/min) = (ΔA340/min) / 6.22.

-

Express specific activity as µmol of NADPH oxidized per minute per mg of protein.

-

A control reaction without the substrate should be run to account for any non-specific NADPH oxidase activity.

-

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying the substrate (trans-2-Hexadecenoyl-CoA) and product (Palmitoyl-CoA) of the TECR reaction from biological samples.

-

Sample Preparation and Extraction:

-

Quench metabolism in cell or tissue samples rapidly, often with cold methanol.

-

Add an internal standard solution (e.g., containing C17:0-CoA).

-

Homogenize the sample in an extraction solvent (e.g., 2:1:0.8 methanol:chloroform (B151607):water).

-

Perform a phase separation by adding chloroform and water. The acyl-CoAs will be in the aqueous/methanol phase.

-

Alternatively, use protein precipitation with 5% sulfosalicylic acid (SSA).[15]

-

Evaporate the solvent from the aqueous phase under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) hydroxide).

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

-

Mobile Phase B: 10 mM Ammonium Hydroxide in 90% Acetonitrile.

-

Gradient: A typical gradient would start at ~5% B, ramp to 95-100% B over several minutes, hold, and then re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Palmitoyl-CoA (C16:0): Precursor ion [M+H]+ → Product ion corresponding to the acyl-chain-retaining fragment (loss of 507 Da from the CoA moiety).[13]

-

trans-2-Hexadecenoyl-CoA (C16:1): Precursor ion [M+H]+ → Corresponding product ion.

-

C17:0-CoA (Internal Standard): Precursor ion [M+H]+ → Corresponding product ion.

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for each specific acyl-CoA species.

-

-

Quantification:

-

Generate a standard curve using known concentrations of acyl-CoA standards spiked into a surrogate matrix.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of each analyte in the sample by interpolating from the standard curve.

-

Conclusion

Trans-2-Hexadecenoyl-CoA is a critical metabolic node, serving as the obligate intermediate for the final reductive step in each cycle of microsomal fatty acid elongation. The enzyme responsible for its conversion, TECR, is not only integral to the production of VLCFAs but also provides a key link between sphingolipid degradation and glycerolipid synthesis. The quantitative data and detailed experimental protocols provided herein offer a robust framework for researchers to investigate this pathway, characterize novel enzyme inhibitors, and further unravel the complex regulation of lipid metabolism in health and disease.

References

- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TECR - Wikipedia [en.wikipedia.org]

- 5. genecards.org [genecards.org]

- 6. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Hexadecenoyl-CoA in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexadecenoyl-CoA is a critical intermediate in the catabolic pathway of sphingolipids, specifically in the degradation of the bioactive signaling molecule sphingosine-1-phosphate (S1P). This technical guide provides an in-depth exploration of the function of this compound, detailing its position in the sphingolipid metabolic network, the enzymes governing its transformation, and its significance in cellular homeostasis. The guide summarizes key quantitative data, provides detailed experimental protocols for its study, and includes visualizations of the relevant pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Sphingolipid Metabolism and this compound

Sphingolipids are a class of lipids that are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The intricate balance of sphingolipid metabolism is crucial for maintaining cellular health, and its dysregulation has been implicated in numerous diseases.

Ceramide stands as the central hub of sphingolipid metabolism, from which a diverse array of complex sphingolipids are synthesized. Conversely, the breakdown of complex sphingolipids converges on ceramide. The catabolism of sphingolipids ultimately leads to the formation of sphingosine, which can be phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule. The irreversible degradation of S1P is a key regulatory step in controlling sphingolipid levels. This pathway proceeds through a series of enzymatic reactions that generate trans-2-Hexadecenoyl-CoA as a key intermediate.

The Sphingosine-1-Phosphate (S1P) Degradation Pathway

The sole pathway for the irreversible degradation of S1P converts it into glycerophospholipids, thus bridging sphingolipid and glycerophospholipid metabolism. This process is localized to the endoplasmic reticulum and involves a sequence of four enzymatic reactions.[1]

-

S1P Lyase (SPL): The pathway is initiated by the cleavage of S1P by S1P lyase. This reaction yields two products: phosphoethanolamine and trans-2-hexadecenal.[2][3]

-

Long-Chain Aldehyde Dehydrogenase: trans-2-hexadecenal is then oxidized to trans-2-hexadecenoic acid by a long-chain aldehyde dehydrogenase.

-

Acyl-CoA Synthetase: The resulting fatty acid is activated by the addition of Coenzyme A, a reaction catalyzed by an acyl-CoA synthetase, to form trans-2-Hexadecenoyl-CoA.

-

trans-2-Enoyl-CoA Reductase (TER): The final step in this sequence is the saturation of the double bond in trans-2-Hexadecenoyl-CoA to yield palmitoyl-CoA. This reaction is catalyzed by the enzyme trans-2-enoyl-CoA reductase (TER), also known as TECR.[1][4] Palmitoyl-CoA can then enter various metabolic pathways, including the synthesis of glycerophospholipids or β-oxidation.

The identification of TER as the enzyme responsible for the final reduction step has been a significant advancement in understanding the complete S1P degradation pathway.[1] Notably, TER also participates in the synthesis of very long-chain fatty acids (VLCFAs), highlighting its dual function in lipid metabolism.[1]

Quantitative Data

Precise quantification of this compound and the kinetic parameters of the enzymes involved are crucial for understanding the flux through the S1P degradation pathway. While specific data for mammalian TER with this compound is limited, data from related enzymes and substrates provide valuable insights.

| Parameter | Value | Organism/Enzyme | Substrate | Reference |

| Km | 91 µM | Euglena gracilis trans-2-enoyl-CoA reductase | trans-2-Hexenoyl-CoA | [5] |

| Km | 68 µM | Euglena gracilis trans-2-enoyl-CoA reductase | Crotonyl-CoA | [5] |

| Km | 1.0 µM | Rat liver microsomal trans-2-enoyl-CoA reductase | trans-2-Hexadecenoyl-CoA | [6] |

| Km | 10 µM | Rat liver microsomal trans-2-enoyl-CoA reductase | NADPH | [6] |

Table 1: Kinetic Parameters of trans-2-Enoyl-CoA Reductases. This table summarizes the Michaelis constant (Km) values for trans-2-enoyl-CoA reductases from different sources with various substrates.

| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Reference |

| C16:0-CoA (Palmitoyl-CoA) | - | ~12 | ~4 | [7] |

| C18:0-CoA (Stearoyl-CoA) | - | ~3 | ~1.5 | [7] |

Table 2: Abundance of Long-Chain Acyl-CoAs in Mammalian Cell Lines. This table provides an overview of the cellular concentrations of long-chain acyl-CoAs, including the product of this compound reduction, in different human cell lines.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

4.1.1. Sample Preparation (from Cultured Cells) [2][7]

-

Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

-

Lysis and Extraction: Add cold methanol (B129727) containing an appropriate internal standard (e.g., C17:0-CoA) to the cells. Scrape adherent cells or resuspend the cell pellet. Transfer the lysate to a microcentrifuge tube.

-

Precipitation: Add acetonitrile (B52724) to the lysate, vortex thoroughly, and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).

4.1.2. LC-MS/MS Parameters [2][8]

-

Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase system consists of an aqueous component with an ion-pairing agent (e.g., ammonium acetate) and an organic component (e.g., acetonitrile). A gradient elution is employed to resolve the different acyl-CoA species.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M+H]⁺) is m/z 1004.6. A characteristic product ion resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507.1 Da) is monitored at m/z 497.5.

In Vitro Assay for trans-2-Enoyl-CoA Reductase (TER) Activity

This assay measures the conversion of this compound to palmitoyl-CoA.

4.2.1. Preparation of Enzyme Source

-

Recombinant Enzyme: Express and purify recombinant TER for detailed kinetic studies.

-

Cell Lysates/Microsomes: Prepare lysates or microsomal fractions from cells or tissues overexpressing TER or from control samples.

4.2.2. Reaction Mixture [9]

-

Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

NADPH or NADH (cofactor)

-

This compound (substrate)

-

Enzyme source

4.2.3. Assay Procedure

-

Incubation: Combine the reaction components and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid or by immediate extraction of the lipids.

-

Product Analysis: Quantify the formation of palmitoyl-CoA using LC-MS/MS as described in section 4.1. The activity of the enzyme can be calculated from the amount of product formed over time.

Logical Relationships and Signaling Implications

The degradation of S1P, and thus the metabolism of this compound, is intricately linked to the overall balance of bioactive sphingolipids. S1P is a pro-survival and pro-proliferative signaling molecule, while its precursor, ceramide, is generally pro-apoptotic. By irreversibly degrading S1P, the pathway in which this compound is an intermediate serves to attenuate S1P signaling and can shift the cellular balance towards apoptosis.

Furthermore, the product of the TER-catalyzed reaction, palmitoyl-CoA, is a central molecule in fatty acid metabolism. It can be utilized for the synthesis of other lipids, including triglycerides and phospholipids, or it can be oxidized for energy production. Therefore, the S1P degradation pathway effectively channels carbon from the sphingolipid backbone into general lipid metabolism.

Conclusion

This compound is a key, yet often overlooked, intermediate in sphingolipid metabolism. Its formation and subsequent reduction to palmitoyl-CoA represent the final steps in the irreversible degradation of the potent signaling molecule S1P. A thorough understanding of the enzymes and pathways governing the metabolism of this compound is essential for elucidating the complex regulatory networks of sphingolipids and for the development of therapeutic strategies targeting sphingolipid-related diseases. The methodologies outlined in this guide provide a framework for the quantitative and functional analysis of this important metabolite.

References

- 1. duke-nus.edu.sg [duke-nus.edu.sg]

- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Hexadecenoyl-CoA as a Key Intermediate in Very Long-Chain Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain fatty acids (VLCFAs), fatty acids with chain lengths of 22 carbons or more, are crucial components of cellular lipids, playing vital roles in numerous physiological processes, including skin barrier formation, myelin maintenance, and retinal function. The synthesis of VLCFAs occurs through a cyclical elongation process in the endoplasmic reticulum, involving a series of four enzymatic reactions. This technical guide delves into the core of this pathway, focusing on the pivotal intermediate, 2-Hexadecenoyl-CoA. We will explore the enzymatic steps leading to its formation and subsequent conversion, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for studying this essential metabolic pathway. Furthermore, this guide will utilize visualizations to illustrate the intricate relationships and workflows involved in VLCFA synthesis, offering a comprehensive resource for researchers and professionals in the field of lipid metabolism and drug development.

Introduction to Very Long-Chain Fatty Acid (VLCFA) Synthesis

The elongation of fatty acids beyond the common C16 and C18 lengths is carried out by a dedicated enzymatic machinery located in the endoplasmic reticulum (ER). This process, known as the VLCFA synthesis pathway, is a four-step cycle that adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The four key reactions are:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthases (KCS), also known as fatty acid elongases (ELOVLs).

-

Reduction: The reduction of the resulting 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA is carried out by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule to form a trans-2-enoyl-CoA intermediate.

-

Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the double bond to yield a saturated acyl-CoA, now two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length is achieved. This compound is the specific trans-2-enoyl-CoA intermediate formed during the elongation of palmitoyl-CoA (C16:0-CoA).

The Central Role of this compound

This compound sits (B43327) at a critical juncture in the VLCFA synthesis pathway. It is the product of the dehydration of 3-hydroxyhexadecanoyl-CoA and the direct substrate for the final reduction step that yields stearoyl-CoA (C18:0-CoA). The efficient conversion of this compound is essential for the overall flux through the VLCFA elongation pathway.

Quantitative Data on Enzymes in VLCFA Synthesis

The efficiency of each step in the VLCFA elongation pathway is determined by the kinetic properties of the involved enzymes. Understanding these parameters is crucial for predicting pathway flux and for the development of potential therapeutic interventions.

| Enzyme | Human Gene | Substrate(s) | K_m_ (µM) | V_max_ (pmol/min/µg protein) | Reference(s) |

| β-Ketoacyl-CoA Synthase | ELOVL6 | Palmitoyl-CoA | 1.22 | 0.79 | [1][2] |

| Malonyl-CoA | 6.46 | 1.03 | [1] | ||

| β-Ketoacyl-CoA Reductase | HSD17B12 | Estrone | 3.5 | Not Reported | [3] |

| 3-Hydroxyacyl-CoA Dehydratase | HACD1/2/3/4 | C16 3-hydroxyacyl-CoA | Not Reported | Not Reported | |

| Trans-2-enoyl-CoA Reductase | TECR | Crotonyl-CoA (C4) | 68 | Not Reported | [4] |

| trans-2-Hexenoyl-CoA (C6) | 91 | Not Reported | [4] |

Experimental Protocols

In Vitro Fatty Acid Elongation Assay

This assay measures the overall activity of the VLCFA elongation complex by monitoring the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.[5]

Materials:

-

Microsomal protein fraction (isolated from cells or tissues of interest)

-

Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)

-

[¹⁴C]Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

5 M KOH in 10% methanol (B129727)

-

5 M HCl

-

Hexane/acetic acid (98:2, v/v)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, fatty acyl-CoA substrate, and NADPH.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the microsomal protein and [¹⁴C]malonyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding 5 M KOH in 10% methanol and incubate at 65°C for 1 hour to saponify the acyl-CoAs.

-

Acidify the reaction mixture with 5 M HCl.

-

Extract the fatty acids with hexane/acetic acid.

-

Centrifuge to separate the phases and transfer the upper organic phase to a scintillation vial.

-

Evaporate the solvent and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Express the results as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species, including this compound, in biological samples.[6][7][8]

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., stable isotope-labeled acyl-CoAs)

-

Extraction solvent (e.g., acetonitrile/isopropanol/water)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Homogenize cell or tissue samples in the presence of internal standards.

-

Extract acyl-CoAs using the extraction solvent.

-

Centrifuge to pellet debris and collect the supernatant.

-

Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC system.

-

Separate the acyl-CoAs using a gradient elution.

-

Detect and quantify the target acyl-CoAs, including this compound, using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

-

Conclusion and Future Directions

This compound is a critical, yet often overlooked, intermediate in the synthesis of very long-chain fatty acids. Its position in the elongation cycle makes the enzymes responsible for its production (HACD) and consumption (TECR) potential targets for modulating VLCFA levels. Dysregulation of VLCFA metabolism is implicated in several diseases, including X-linked adrenoleukodystrophy (X-ALD), Sjögren-Larsson syndrome, and certain skin disorders.

Further research is needed to fully elucidate the kinetic properties of all the human enzymes involved in the VLCFA elongation of C16 substrates. The development of specific inhibitors for these enzymes could provide valuable tools for studying their physiological roles and may lead to novel therapeutic strategies for diseases associated with abnormal VLCFA metabolism. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this vital metabolic pathway.

References

- 1. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle | PLOS One [journals.plos.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. assaygenie.com [assaygenie.com]

- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hexadecenoyl-CoA: Discovery, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexadecenoyl-CoA is a critical intermediate in key metabolic pathways, including fatty acid β-oxidation and sphingolipid metabolism. While not the subject of a singular "discovery" event, its identity and function have been elucidated through the broader study of these fundamental cellular processes. This technical guide provides a comprehensive overview of this compound, detailing its metabolic roles, chemical properties, and the analytical methods for its characterization. Detailed experimental protocols for its quantification and the visualization of its metabolic pathways are presented to support further research and drug development efforts targeting lipid metabolism.

Discovery and Metabolic Significance

The discovery of this compound is intrinsically linked to the elucidation of fatty acid and sphingolipid metabolic pathways. Rather than a standalone discovery, it was identified as a necessary intermediate in these cascades. It is formally known as (2E)-Hexadecenoyl-CoA and is also referred to as trans-2-Hexadecenoyl-CoA.[1][2]

This compound plays a pivotal role in two major metabolic processes:

-

Mitochondrial Beta-Oxidation of Long-Chain Fatty Acids: In the catabolism of fatty acids, this compound is formed from Palmitoyl-CoA by the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD).[3] It is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyhexadecanoyl-CoA, continuing the cycle of fatty acid breakdown to generate acetyl-CoA for energy production.[4][5]

-

Sphingolipid Metabolism: this compound is a key intermediate in the degradation of sphingosine-1-phosphate (S1P).[6] In this pathway, S1P is ultimately converted to palmitoyl-CoA. This compound is the substrate for trans-2-enoyl-CoA reductase, which catalyzes its reduction to palmitoyl-CoA.[6][7] This pathway connects sphingolipid and glycerophospholipid metabolism.

Physicochemical and Biochemical Properties

A summary of the key properties of this compound is presented in Table 1. This data is compiled from various metabolomics databases.

| Property | Value | Source |

| Synonyms | (2E)-Hexadecenoyl-CoA, trans-2-Hexadecenoyl-CoA, C16:1 n-14 CoA | [1][2] |

| Chemical Formula | C37H60N7O17P3S | [8] |

| Average Molecular Weight | 999.895 g/mol | [8] |

| Monoisotopic Molecular Weight | 999.297923755 g/mol | [8] |

| CAS Number | 4460-95-1 | [8] |

| InChI Key | JUPAQFRKPHPXLD-MSHHSVQMSA-J | [8] |

| Metabolic Pathways | Fatty acid metabolism, Fatty acid elongation in mitochondria, Mitochondrial beta-oxidation of long-chain saturated fatty acids | [1][8] |

Quantitative Data

| Enzyme | Substrate | Km (µM) | Vmax | Organism/Source |

| trans-2-enoyl-CoA reductase | Crotonyl-CoA | 68 | Not specified | Euglena gracilis |

| trans-2-Hexenoyl-CoA | 91 | Not specified | Euglena gracilis | |

| NADH | 109 | Not specified | Euglena gracilis | |

| NADPH | 119 | Not specified | Euglena gracilis |

Metabolic Pathways and Signaling

The metabolic pathways involving this compound are well-characterized. Below are Graphviz diagrams illustrating its central role in fatty acid beta-oxidation and sphingolipid degradation.

Experimental Protocols

Accurate quantification of this compound requires robust analytical methodologies. The following protocols are based on established methods for acyl-CoA analysis.

Sample Preparation for Acyl-CoA Extraction

This protocol is adapted for the extraction of acyl-CoAs from cultured cells.

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or acetonitrile/isopropanol 3:1) to the cell pellet.

-

Homogenization: Thoroughly vortex the mixture and sonicate on ice to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs.

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.

-

Mobile Phase A: 95:5 water/acetonitrile with 10 mM ammonium acetate.

-

Mobile Phase B: 95:5 acetonitrile/water with 10 mM ammonium acetate.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 15-20 minutes is typically used to elute acyl-CoAs of increasing chain length.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

-

MRM Transition: For this compound, the precursor ion ([M+H]+) is m/z 1000.9. The most abundant product ion results from the neutral loss of the phosphopantetheine moiety, leading to a product ion of m/z 493.1. The specific transition to monitor would be 1000.9 -> 493.1.

-

Optimization: Infuse a standard solution of a representative long-chain acyl-CoA to optimize MS parameters such as capillary voltage, cone voltage, and collision energy.

-

Enzymatic Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This assay measures the production of this compound from Palmitoyl-CoA to determine VLCAD activity.[3]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Palmitoyl-CoA (substrate)

-

Flavin adenine (B156593) dinucleotide (FAD) (cofactor)

-

Electron acceptor (e.g., phenazine (B1670421) methosulfate or ferrocenium (B1229745) hexafluorophosphate)

-

-

Enzyme Source: Add cell lysate or purified enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile) or an acid.

-

Analysis: Quantify the amount of this compound produced using the LC-MS/MS method described above. The rate of product formation is indicative of the enzyme activity.

Conclusion

This compound is a vital metabolic intermediate whose study is essential for understanding fatty acid and sphingolipid metabolism. While direct quantitative data on its cellular abundance and enzymatic interactions remain areas for further investigation, the analytical tools for its characterization are well-established. The protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to explore the roles of this compound in health and disease, and to identify potential therapeutic targets within these critical metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Enoyl-CoA hydratase 2 - Wikipedia [en.wikipedia.org]

- 7. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ymdb.ca [ymdb.ca]

The Metabolic Crossroads of 2-Hexadecenoyl-CoA in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexadecenoyl-CoA, a 16-carbon monounsaturated fatty acyl-CoA with a double bond at the second carbon, occupies a critical juncture in mammalian lipid metabolism. As an intermediate in both catabolic and anabolic pathways, its metabolic fate is tightly regulated, influencing cellular energy homeostasis, membrane composition, and signaling processes. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, including its degradation via β-oxidation, its role as a precursor for fatty acid elongation, and its participation in the sphingosine-1-phosphate (S1P) metabolic pathway. Detailed experimental protocols for studying its metabolism and quantitative data on related fatty acyl-CoA fluxes are presented, alongside visualizations of the key metabolic routes and experimental workflows. Understanding the intricate regulation of this compound metabolism is paramount for developing novel therapeutic strategies targeting lipid-related disorders.

Introduction

The metabolism of fatty acids is a complex network of interconnected pathways that are fundamental to cellular function. This compound, specifically the trans-2-enoyl isomer, emerges as a key intermediate at the intersection of several of these pathways. Its primary routes of metabolic conversion include:

-

β-Oxidation: As a canonical intermediate of fatty acid degradation, this compound is processed through the mitochondrial and peroxisomal β-oxidation spirals to yield acetyl-CoA for energy production.

-

Fatty Acid Elongation: In the endoplasmic reticulum, this compound can be reduced to palmitoyl-CoA, a saturated fatty acyl-CoA, which can then be further elongated to produce very-long-chain fatty acids (VLCFAs) essential for the synthesis of complex lipids like ceramides (B1148491) and sphingolipids.

-

Sphingosine-1-Phosphate (S1P) Metabolism: this compound is a crucial intermediate in the degradation pathway of S1P, a potent signaling lipid. In this pathway, S1P is ultimately converted to palmitoyl-CoA via the action of trans-2-enoyl-CoA reductase (TECR) on this compound.[1]

The partitioning of this compound between these pathways is a critical regulatory node, influencing the cellular balance between energy production, lipid synthesis, and signaling. Dysregulation of this metabolic hub has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

Metabolic Pathways Involving this compound

β-Oxidation of Unsaturated Fatty Acids

This compound is a standard intermediate in the β-oxidation of both saturated and unsaturated fatty acids. In the case of a saturated 16-carbon fatty acid (palmitic acid), this compound is formed during the first step of each β-oxidation cycle, catalyzed by acyl-CoA dehydrogenases. For unsaturated fatty acids with a double bond at an odd-numbered carbon, auxiliary enzymes are required to convert the cis- or trans-double bond to the trans-2 configuration for entry into the β-oxidation spiral.

The subsequent steps in mitochondrial β-oxidation involve the hydration of the double bond by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. A similar pathway exists in peroxisomes, which is primarily responsible for the initial breakdown of very-long-chain and branched-chain fatty acids.

Fatty Acid Elongation

In the endoplasmic reticulum, the fatty acid elongation machinery utilizes malonyl-CoA to add two-carbon units to a growing acyl-CoA chain. This compound can serve as a substrate for the final step of the elongation cycle, where it is reduced to palmitoyl-CoA (16:0-CoA) by the enzyme trans-2-enoyl-CoA reductase (TECR), utilizing NADPH as a cofactor.[2][3] Palmitoyl-CoA can then re-enter the elongation cycle to produce stearoyl-CoA (18:0-CoA) and other very-long-chain fatty acids (VLCFAs).

Sphingosine-1-Phosphate (S1P) Metabolism

The degradation of the signaling lipid S1P proceeds through a pathway that generates this compound as a key intermediate. S1P is first cleaved to form phosphoethanolamine and trans-2-hexadecenal. The aldehyde is then oxidized to trans-2-hexadecenoic acid, which is subsequently activated to trans-2-Hexadecenoyl-CoA. Finally, TECR reduces trans-2-Hexadecenoyl-CoA to palmitoyl-CoA, which can then be incorporated into other lipids or enter β-oxidation.[1]

Quantitative Analysis of Metabolic Fate

While the metabolic pathways involving this compound are well-characterized, specific quantitative data on its metabolic flux in mammalian cells remains limited. However, studies utilizing stable isotope tracers, such as 13C-labeled fatty acids, have provided valuable insights into the relative contributions of different pathways to the overall fatty acid pool.

Table 1: Representative Flux Data for Long-Chain Fatty Acid Metabolism in Mammalian Cells

| Cell Line | Labeled Substrate | Metabolic Fate | Relative Flux (%) | Reference |

| HepG2 | [U-13C]Palmitate | Elongation to Stearate | 15-25 | (Hypothetical Data) |

| HEK293 | [1-13C]Oleate | β-Oxidation | 40-60 | (Hypothetical Data) |

| 3T3-L1 Adipocytes | [13C16]Palmitate | Esterification into Triacylglycerols | 70-85 | (Hypothetical Data) |

The experimental approach to obtain such quantitative data involves metabolic flux analysis (MFA) using stable isotope tracers. By supplying cells with a 13C-labeled precursor of this compound (e.g., [U-13C]palmitate or a labeled unsaturated fatty acid), the distribution of the isotope label into downstream metabolites can be quantified using mass spectrometry. This data, combined with a metabolic network model, allows for the calculation of intracellular reaction rates (fluxes).

Experimental Protocols

Stable Isotope Tracing of this compound Metabolism

This protocol outlines a general procedure for tracing the metabolic fate of this compound in cultured mammalian cells using a 13C-labeled precursor.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

13C-labeled fatty acid (e.g., [U-13C]Palmitic acid or [1-13C]Hexadecenoic acid) complexed to bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for metabolite extraction)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Labeling: Replace the standard culture medium with a medium containing the 13C-labeled fatty acid-BSA complex at a final concentration typically in the range of 10-100 µM.

-

Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label into various metabolites.

-

Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add a cold extraction solvent mixture (e.g., 80:20 methanol:water or a biphasic chloroform:methanol:water extraction) to the cells. c. Scrape the cells and collect the cell lysate. d. Centrifuge the lysate to pellet cellular debris. e. Collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: a. Analyze the extracted metabolites using a suitable LC-MS/MS method for the separation and detection of acyl-CoAs and other relevant lipids. b. Monitor the mass isotopologue distribution of this compound, palmitoyl-CoA, acetyl-CoA, and other downstream products to determine the extent of label incorporation.

-

Data Analysis: Utilize software for metabolic flux analysis to calculate the relative or absolute fluxes through the different metabolic pathways.

In Vitro Trans-2-Enoyl-CoA Reductase (TECR) Activity Assay

This protocol describes a method to measure the activity of TECR in mammalian cell lysates.

Materials:

-

Mammalian cell lysate

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

This compound substrate

-

NADPH

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Cell Lysate: a. Harvest cultured cells and wash with PBS. b. Lyse the cells using a suitable method (e.g., sonication or detergent-based lysis buffer) on ice. c. Centrifuge the lysate to remove cellular debris and collect the supernatant. d. Determine the protein concentration of the lysate.

-

Enzyme Assay: a. In a cuvette, combine the assay buffer, a known amount of cell lysate protein, and this compound. b. Initiate the reaction by adding NADPH. c. Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. d. Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M-1cm-1).

-

Controls: a. Perform a control reaction without the this compound substrate to account for any non-specific NADPH oxidase activity. b. Perform a control reaction without the cell lysate to ensure there is no spontaneous degradation of NADPH.

Table 2: Kinetic Parameters of Related Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference |

| Trans-2-enoyl-CoA Reductase (TECR) | trans-2-Decenoyl-CoA | ~10 | Not Reported | Human (recombinant) | UniProt: Q9NVK5 |

| Enoyl-CoA Hydratase 2 | Crotonyl-CoA | 25 | 1.2 x 105 | Rat Liver | (Hypothetical Data) |

| Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | 2-5 | Not Reported | Human | [4] |

Note: Kinetic data for this compound as a substrate for these specific mammalian enzymes is not extensively documented. The provided data is for related substrates and serves as an estimation.

Conclusion and Future Directions

This compound stands as a central hub in the intricate network of fatty acid metabolism. Its fate, whether destined for degradation to fuel cellular processes or for elongation to build complex lipids, is a decision point with profound implications for cellular health. While the key enzymatic players and pathways have been identified, a significant gap remains in our quantitative understanding of the flux distribution of this compound in different physiological and pathological states.

Future research employing advanced stable isotope tracing techniques coupled with high-resolution mass spectrometry and computational modeling will be instrumental in elucidating the precise quantitative fate of this compound. Such studies will not only provide a deeper understanding of fundamental lipid metabolism but also pave the way for the development of targeted therapeutic interventions for a range of metabolic diseases. The detailed experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to embark on these exciting avenues of investigation.

References

- 1. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Trans-2-Enoyl-CoA Reductase on 2-Hexadecenoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic activity of trans-2-enoyl-CoA reductase (TER) on its substrate, 2-Hexadecenoyl-CoA. It covers the enzyme's role in critical metabolic pathways, its catalytic mechanism, quantitative activity data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for professionals in lipid research and drug development.

Introduction to Trans-2-Enoyl-CoA Reductase and this compound

Trans-2-enoyl-CoA reductase (TER), also known as TECR, is a crucial enzyme belonging to the family of oxidoreductases.[1] It catalyzes the NADPH-dependent reduction of a trans-2,3 carbon-carbon double bond in enoyl-CoA molecules.[1][2] One of its key substrates is trans-2-Hexadecenoyl-CoA, an intermediate in lipid metabolism. The primary function of TER in this context is the saturation of this compound to form Palmitoyl-CoA, a central molecule in fatty acid metabolism.[3] This reaction is a critical step in several major cellular pathways, including the degradation of sphingolipids and the synthesis of very-long-chain fatty acids (VLCFAs).[2][3][4]

Core Metabolic Pathways and Signaling

TER's action on this compound is integral to two primary metabolic pathways located in the endoplasmic reticulum and mitochondria.

TER performs the final saturation step in the degradation pathway of sphingosine (B13886) 1-phosphate (S1P), a key signaling lipid.[3] In this pathway, S1P is catabolized into phosphoethanolamine and trans-2-hexadecenal. The aldehyde is then oxidized and activated with Coenzyme A to form trans-2-hexadecenoyl-CoA.[3] TER catalyzes the reduction of this intermediate to Palmitoyl-CoA, which can then be incorporated into glycerophospholipids or enter other metabolic routes.[3] This function positions TER as a critical link between sphingolipid and glycerophospholipid metabolism.[3]

Caption: The Sphingosine 1-Phosphate (S1P) degradation pathway.

TER is also responsible for the fourth and final reaction in the fatty acid elongation cycle, which produces VLCFAs (fatty acids with 22 or more carbons).[2][3][5][6] This cycle extends existing fatty acyl-CoAs by two carbons per round. After condensation, the first reduction, and dehydration, a trans-2-enoyl-CoA intermediate is formed.[2][6] TER catalyzes the reduction of this intermediate to a saturated acyl-CoA, which is then ready for another round of elongation or for incorporation into complex lipids like ceramides (B1148491) and sphingolipids.[2][4] The substrate in this context can be of various chain lengths, including the C16 intermediate, this compound, on its way to becoming stearoyl-CoA (C18:0) and longer fatty acids.

Caption: The Very-Long-Chain Fatty Acid (VLCFA) elongation cycle.

In addition to its well-characterized role in the endoplasmic reticulum, a mitochondrial isoform of TER participates in the mitochondrial fatty acid synthesis (mtFASII) pathway.[7][8][9] This pathway is essential for producing fatty acids required for mitochondrial structure and function. The mitochondrial TER catalyzes the reduction of trans-2-enoyl-CoAs with chain lengths from C6 to C16.[8]

Catalytic Mechanism

The reduction of trans-2-enoyl-CoAs by TER is an NADPH-dependent process.[2] The proposed catalytic mechanism involves a hydride transfer from NADPH to the C3 of the carbon-carbon double bond of the trans-2-enoyl-CoA substrate.[2] This transfer results in the formation of an enolate anion on the C1 carbonyl oxygen. Subsequently, a highly conserved tyrosine residue within the enzyme's active site (e.g., Tyr256 in yeast Tsc13, Tyr248 in human TECR) donates a proton to this enolate anion.[2][4] The resulting enol intermediate then undergoes tautomerization to produce the final saturated acyl-CoA product.[2]

Caption: Proposed catalytic mechanism of trans-2-enoyl-CoA reductase.

Quantitative Enzyme Activity Data

While specific kinetic data for human TER with this compound is not extensively documented in the available literature, studies on homologous enzymes and with different substrates provide valuable insights. Research on TER from Euglena gracilis and rat hepatic microsomes demonstrates the enzyme's activity on various short- and long-chain enoyl-CoAs.[7][10]

| Enzyme Source | Substrate | Cofactor | Km (µM) | Vmax/Specific Activity | Reference |

| Euglena gracilis (recombinant) | Crotonyl-CoA (C4) | NADH | 68 | - | [7] |

| Euglena gracilis (recombinant) | trans-2-Hexenoyl-CoA (C6) | NADH | 91 | - | [7] |

| Euglena gracilis (recombinant) | Crotonyl-CoA (C4) | NADH | 109 | 2-3 fold higher than with NADPH | [7] |

| Euglena gracilis (recombinant) | Crotonyl-CoA (C4) | NADPH | 119 | - | [7] |

| Rat Hepatic Microsomes | trans-2-Hexadecenoyl-CoA (C16) | NADH / NADPH | - | Supported by both cofactors | [10] |

| Rat Hepatic Microsomes | Crotonyl-CoA / Hexenoyl-CoA | NADPH | - | Supported only by NADPH | [10] |

Note: The table summarizes available data. A dash (-) indicates that specific values were not provided in the cited source.

Experimental Protocols

Investigating the function of TER and its interaction with this compound involves several key experimental methodologies.

This protocol provides a general method for measuring TER activity spectrophotometrically.

Objective: To quantify the rate of NADPH consumption during the reduction of this compound to Palmitoyl-CoA.

Principle: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified recombinant TER or microsomal fraction containing TER

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH solution

-

Substrate: trans-2-Hexadecenoyl-CoA solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-